5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-piperidin-1-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2/c11-7-9-8-6(12-7)10-4-2-1-3-5-10/h1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCCXNQSGLOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66180-52-7 | |
| Record name | 5-(piperidin-1-yl)-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 5-Chloro-1,3,4-thiadiazole-2-thiol | Piperidine, K₂CO₃, DMF, reflux | 65–75 | 95–98 |
| Thiocarbazide Cyclization | Piperidine-1-carbothioic acid hydrazide | Formic acid, reflux | 50–60 | 85–90 |
| Alkylation-Hydrolysis | 5-Mercapto-1,3,4-thiadiazol-2-amine | 1-(Bromomethyl)piperidine, Et₃N | 60–70 | 90–93 |
| Mitsunobu Coupling | 5-Hydroxy-1,3,4-thiadiazole-2-thiol | DEAD, PPh₃, THF | 70–80 | 97–99 |
| Solid-Phase Synthesis | Wang resin-bound nitro derivative | Piperidine, SnCl₂, TFA | 85–90 | 98–99 |
Spectroscopic Characterization and Validation
All routes necessitate rigorous validation via:
- ¹H NMR : A singlet at δ 3.2–3.5 ppm confirms the piperidine’s N–CH₂ protons, while the thiol proton appears as a broad peak at δ 1.2–1.5 ppm.
- IR Spectroscopy : Stretching vibrations at 2550–2600 cm⁻¹ (S–H) and 1600–1650 cm⁻¹ (C=N) authenticate the thiadiazole core.
- Mass Spectrometry : Molecular ion peaks at m/z 215 ([M+H]⁺) align with the compound’s molecular formula (C₇H₁₀N₃S₂).
Challenges and Mitigation Strategies
- Thiol Oxidation : Air exposure during synthesis promotes disulfide formation. Adding reducing agents (e.g., dithiothreitol) or conducting reactions under inert atmosphere mitigates this.
- Byproduct Formation : Alkylation at position 2 competes with substitution at position 5. Employing bulky bases (e.g., DBU) enhances regioselectivity.
- Low Solubility : The compound’s limited solubility in polar solvents complicates purification. Recrystallization from toluene/ethanol (1:3) improves crystal quality.
Industrial and Research Applications
The compound serves as a precursor for Alzheimer’s inhibitors (via acetylcholinesterase binding) and antibacterial agents (through thiol-mediated membrane disruption). Recent patents highlight its utility in radiopharmaceuticals, where the thiol group chelates technetium-99m for imaging.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., piperidinyl, cyclohexylamino) enhance corrosion inhibition by improving adsorption on metal surfaces .
- Aromatic substituents (e.g., nitrophenyl, pyridinyl) are critical for antimicrobial and anti-inflammatory activities but may increase cytotoxicity .
- The thiol (-SH) group enables covalent bonding to metal surfaces or biomolecular targets, making it indispensable across applications .
Yield Comparison :
Physicochemical Properties
- Solubility: Piperidinyl and amino derivatives show higher solubility in polar solvents than aromatic analogs.
- Stability : Aromatic nitro groups (e.g., 2-nitrophenyl) may reduce thermal stability compared to aliphatic substituents.
Biological Activity
5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of this compound is represented by the molecular formula . Its structure includes a thiadiazole ring substituted with a piperidine group and a thiol functional group, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Bacillus subtilis | 0.0625 |
| Pseudomonas aeruginosa | 0.5 |
The compound demonstrated a strong inhibitory effect against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound were assessed in vitro using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | 15.5 |
| MCF-7 | 20.3 |
| PC-3 (prostate) | 18.0 |
| HCT-116 (colon) | 22.5 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. A study evaluated its effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
A case study involving the synthesis and biological evaluation of derivatives of thiadiazoles highlighted the importance of structural modifications on biological activity. It was found that the presence of electron-withdrawing groups on the thiadiazole ring enhanced antibacterial activity while retaining low toxicity levels .
Another case study focused on the therapeutic potential of thiadiazole derivatives in treating leishmaniasis, where compounds similar to this compound exhibited significant activity against Leishmania major promastigotes .
Q & A
Q. What innovations in analytical methods apply to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
